Oleficin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oleficin, also known as an alkene, is a hydrocarbon compound characterized by the presence of at least one carbon-carbon double bond. These compounds are unsaturated hydrocarbons, meaning they contain fewer hydrogen atoms than their saturated counterparts, alkanes. Olefins are classified into various types based on the number of double bonds and their structure, such as monoolefins, diolefins, and cyclic olefins .

作用机制

Target of Action

Oleficin, a type of olefin, primarily targets the carbon-carbon double bonds in organic compounds . The process involves the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds . This reaction requires metal catalysts, with most commercially important processes employing heterogeneous catalysts .

Mode of Action

This compound interacts with its targets through a process known as olefin metathesis . This process involves two olefins exchanging substituents on their double bonds . The reaction is initiated by a two-step sequence that involves the formation of a four-membered metallacycle intermediate, followed by ring-opening to give a different form of catalyst that contains part of the olefin . This new catalyst then reacts with another olefin to give another metallacycle intermediate, which opens to give the metathesis product and another form of catalyst . The repeating ring-forming and ring-opening steps then continue .

Biochemical Pathways

The biochemical steps of olefin biosynthesis via the ole pathway encoded by oleABCD have been unraveled recently . In the first reaction of this pathway, two activated fatty acids undergo a non-decarboxylative head-to-head Claisen condensation that results in a β-keto acid . This process is crucial for the production of various biofuels and biochemicals .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon double bonds and the rearrangement of olefinic compounds . This process is highly valuable in the synthesis of important compounds such as pharmaceuticals and in petroleum refining .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in petroleum refining, heating alkenes over metal oxide surfaces results in the formation of longer-chain alkenes . Moreover, the adoption of advanced technologies can further avoid or reduce carbon emissions, thereby improving the sustainability of olefin production .

生化分析

Biochemical Properties

Oleficin interacts with a variety of enzymes, proteins, and other biomolecules. It is known to be involved in the decarboxylation of free fatty acids, leading to the formation of terminal alkenes . This process involves key amino acid residues within the substrate-binding pocket, which are crucial for the delicate positioning of different chain-length fatty acids .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is involved in the decarboxylation of free fatty acids, a process that is catalyzed by the enzyme OleT JE . This involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of decarboxylating free fatty acids . This can also affect metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions

Oleficin can be synthesized through several methods, including:

Thermal Cracking: This process involves breaking down large hydrocarbon molecules into smaller ones by heating them to high temperatures.

Fluid Catalytic Cracking: This method uses a catalyst to break down large hydrocarbon molecules at lower temperatures compared to thermal cracking.

Steam Cracking: In this process, hydrocarbons are heated in the presence of steam to produce olefins.

Olefin Metathesis: This reaction involves the redistribution of carbon-carbon double bonds in olefins, leading to the formation of new olefins.

Industrial Production Methods

Industrial production of this compound primarily relies on steam cracking and fluid catalytic cracking due to their efficiency and scalability. These methods are used to produce large quantities of olefins, which serve as feedstocks for various chemical processes .

化学反应分析

Oleficin undergoes several types of chemical reactions, including:

Oxidation: Olefins can be oxidized to form epoxides, aldehydes, ketones, and carboxylic acids.

Reduction: Hydrogenation of olefins converts them into alkanes.

Substitution: Olefins can undergo electrophilic addition reactions, where the double bond is broken, and new atoms or groups are added.

Polymerization: Olefins can be polymerized to form long-chain polymers such as polyethylene and polypropylene.

科学研究应用

相似化合物的比较

Oleficin is similar to other unsaturated hydrocarbons, such as alkynes, which contain carbon-carbon triple bonds. olefins are more reactive than alkanes due to the presence of the double bond. Some similar compounds include:

Ethylene: The simplest olefin, used as a feedstock for the production of polyethylene and other chemicals.

Propylene: Used in the production of polypropylene, acrylonitrile, and other chemicals.

Butadiene: A diolefin used in the production of synthetic rubber.

This compound’s unique reactivity and versatility make it a valuable compound in various chemical processes and applications.

属性

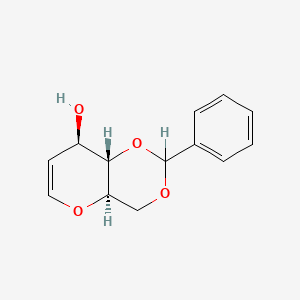

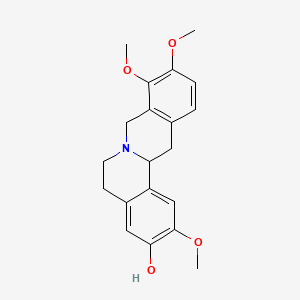

IUPAC Name |

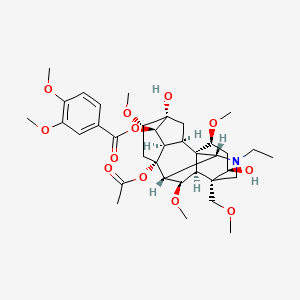

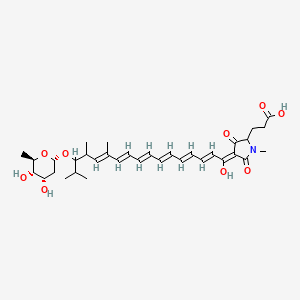

3-[(4Z)-4-[(2E,4E,6E,8E,10E,12E)-15-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9+,12-10+,15-13+,16-14+,22-19+,30-26-/t23?,24-,25?,27+,29-,31-,33?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDYIIINJYOXLQ-MKKOTRJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C(=C/2\C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12764-54-4 |

Source

|

| Record name | Oleficin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。